molecular formula C15H15FN4O2S B2364495 N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021061-08-4

N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2364495
CAS No.: 1021061-08-4
M. Wt: 334.37
InChI Key: MHDXNLPYDRNBRJ-UHFFFAOYSA-N
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Description

N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide, also known as FPTP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular disorders.

Scientific Research Applications

Met Kinase Inhibition

  • Discovery of Selective Met Kinase Inhibitors : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally similar to the compound , have shown potent and selective inhibition of Met kinase. This discovery has led to the development of analogues with improved enzyme potency and pharmacokinetic profiles, advancing into clinical trials for cancer treatment (Schroeder et al., 2009).

Antiviral Research

  • Antiviral Drug Discovery : A review focusing on various antiviral compounds, including structural analogues of the queried compound, discusses their potential in antiviral drug discovery. This includes exploration in the treatment of hemorrhagic fever virus infections and the prophylactic use of certain compounds to prevent HIV infections (De Clercq, 2009).

Cancer Research

  • Aminopeptidase N Inhibitors for Cancer Treatment : Research on hydroxamic acid analogues, which are structurally related to the compound , has revealed their role in inhibiting Aminopeptidase N (APN/CD13), a target in anti-cancer therapy due to its role in metastasis and angiogenesis. This study focuses on modifications to improve the physicochemical properties and pharmacological activities of these compounds (Lee et al., 2020).

Analgesic and Anti-inflammatory Research

  • Synthesis and Evaluation for Analgesic and Anti-inflammatory Activities : Studies on 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives, similar to the compound in focus, have been conducted to evaluate their analgesic and anti-inflammatory activities. These compounds showed potential in reducing gastrointestinal toxicity associated with non-steroidal anti-inflammatory drugs (NSAIDs) (Gökçe et al., 2011).

Non-linear Optical and Molecular Docking Studies

  • Computational Studies on Analogue Compounds : Research on compounds like 6-amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, a structural analogue, includes computational studies evaluating their non-linear optical (NLO) properties and molecular docking analyses. These studies are significant for understanding the interactions of these compounds with biological targets, contributing to their potential in drug discovery (Jayarajan et al., 2019).

Properties

IUPAC Name

N-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c1-2-13(21)18-12-7-8-15(20-19-12)23-9-14(22)17-11-5-3-10(16)4-6-11/h3-8H,2,9H2,1H3,(H,17,22)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDXNLPYDRNBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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